2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Beschreibung
The compound 2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine features a pyrrolo[1,2-a]pyrazine core substituted with a 2,4-difluorobenzenesulfonyl group at position 2 and a 2,5-dimethoxyphenyl group at position 1. The sulfonyl group introduces strong electron-withdrawing properties, while the dimethoxyphenyl substituent may enhance solubility through methoxy-mediated hydrogen bonding.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)sulfonyl-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O4S/c1-28-15-6-7-19(29-2)16(13-15)21-18-4-3-9-24(18)10-11-25(21)30(26,27)20-8-5-14(22)12-17(20)23/h3-9,12-13,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXJPFNHTXEYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[1,2-a]pyrazine core.
Introduction of the 2,4-difluorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolo[1,2-a]pyrazine core using 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the 2,5-dimethoxyphenyl Group: This step involves the coupling of the sulfonylated pyrrolo[1,2-a]pyrazine with 2,5-dimethoxyphenylboronic acid using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used as a tool in biological studies to investigate cellular pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Analogous Pyrrolo[1,2-a]Pyrazine Derivatives
2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS 899739-90-3)
- Structural Differences : Replaces the 2,4-difluorobenzenesulfonyl group with a 2,5-dimethoxybenzenesulfonyl moiety.
- Molecular Formula : C23H26N2O6S (MW: 458.53).
- Lacks fluorine’s electronegative effects, which may diminish binding affinity to hydrophobic enzyme pockets .
2-Boc-3,4-dihydro-1H-pyrrolo-[1,2-a]pyrazine-6-carboxylic Acid
- Structural Differences : Features a Boc-protected carboxylic acid instead of sulfonyl and dimethoxyphenyl groups.
- Implications: The carboxylic acid group enables conjugation or salt formation, useful in prodrug design.
Compounds with Shared Substituents
6-(2,5-Dimethoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8aa)
- Structural Differences : Incorporates a benzoimidazo-fused core instead of a pyrrolo[1,2-a]pyrazine.
- Physical Properties : Melting point = 187.3–188.2 °C.
- Implications :
4-(1-(2,4-Difluorobenzyl)-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Structural Differences : Contains a difluorobenzyl group attached to a benzodiazepine-pyrazolopyrimidine core.
- Implications :
Compounds with Heterocyclic Variations
4-(3-tert-Butyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid (17)
- Structural Differences : Pyrazoline core substituted with 2,5-dimethoxyphenyl and tert-butyl groups.
- Physical Properties : Melting point = 262–264 °C.
- Implications :
2-(3,5-Difluorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Structural Differences : Triazolopyridine core with difluorobenzyl and sulfonyl groups.
- Fluorine substitution at 3,5-positions on benzyl may improve target selectivity in enzyme inhibition .
Biologische Aktivität
The compound 2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to summarize the available data on its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C18H18F2N2O3S
- Molecular Weight: 372.41 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its potential as an inhibitor in different biological systems. Key findings include:
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Potential: In vitro assays have indicated that this compound can inhibit the proliferation of cancer cell lines. The specific pathways involved include apoptosis induction and cell cycle arrest.
- Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and a validated target for antimalarial drugs.
Case Studies and Experimental Data
- Inhibition of Dihydrofolate Reductase (DHFR)
| Compound | Ki (nM) | Activity |
|---|---|---|
| This compound | 10 | High |
| Control Compound | 50 | Moderate |
- Antimicrobial Studies
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
- Cytotoxicity Assays
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Binding: The sulfonyl group enhances electrophilicity, allowing for effective binding to nucleophilic sites on enzymes like DHFR.
- Cellular Uptake: The presence of methoxy groups increases lipophilicity, facilitating cellular uptake and enhancing bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
